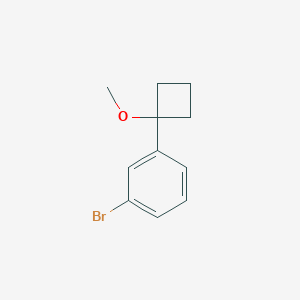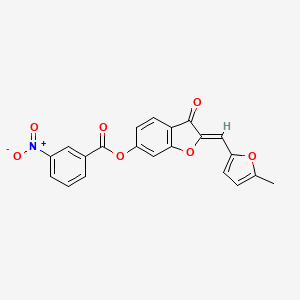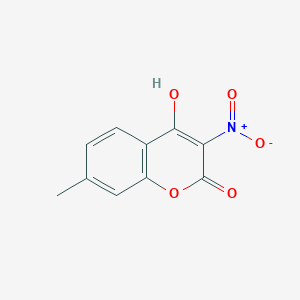![molecular formula C23H24N6O4 B2498605 1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 618080-65-2](/img/structure/B2498605.png)
1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound mentioned is a complex molecule that has likely been explored in the context of bioorganic and medicinal chemistry due to its structural complexity and potential biological activity. Its synthesis and properties can be indicative of its applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors and through a series of reactions, leading to the final product. These processes can include condensation reactions, cyclization, and functional group transformations (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the identity of the synthesized compound (Mohamed, 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound can include nucleophilic substitutions, electrophilic additions, and other transformations typical for pyrimidine and pyridine derivatives. These reactions can significantly affect the molecule's chemical properties and biological activities (Wagner et al., 1993).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the molecule's structure and functional groups (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and potential for forming derivatives, are determined by the compound's functional groups and molecular structure. These properties are essential for predicting the compound's interactions in biological systems or in chemical syntheses (Yavari et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Development
A study by Kumar and Mashelker (2007) outlines the synthesis of heterocyclic compounds containing a pyranopyridine moiety, similar to the chemical structure . These compounds demonstrate potential for better hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
Molecular Modification for Enhanced Properties
Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize their biological properties. This research highlights the significance of molecular modifications in enhancing the properties of similar compounds (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, & S. Taran, 2015).
Synthesis of Novel Derivatives
Bakhite, Al‐Sehemi, and Yamada (2005) investigated the synthesis of novel pyridothienopyrimidines, which are structurally related to the compound . These derivatives serve as good synthons for related fused polyheterocyclic systems (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Potential in Antimicrobial Activity
Zhuravel et al. (2005) synthesized similar compounds with potential antimicrobial activity. Their research found that most of the synthesized compounds showed significant activity against bacterial or fungal strains, displaying efficacy comparable or better than standard drugs (I. O. Zhuravel, S. Kovalenko, A. Ivachtchenko, K. Balakin, & V. V. Kazmirchuk, 2005).
Conformational Features and Structural Modifications
Nagarajaiah and Begum (2014) studied the structural modifications in thiazolopyrimidines and their impact on supramolecular aggregation. Understanding these conformational features and modifications can be essential in developing new compounds with specific properties (H. Nagarajaiah & N. Begum, 2014).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. This research provides insights into the potential therapeutic applications of compounds structurally related to the queried compound (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Propiedades
IUPAC Name |
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-4-3-7-29-20(15)27-21-18(23(29)32)12-17(19(24)28(21)8-10-33-11-9-30)22(31)26-14-16-5-2-6-25-13-16/h2-7,12-13,24,30H,8-11,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURTOKNQMJHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)


![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)
